Cas no 1260858-79-4 (3-(2,6-difluorophenyl)azetidine)
3-(2,6-difluorophenyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,6-DIFLUOROPHENYL)AZETIDINE HCL
- 3-(2,6-Difluorophenyl)azetidine hydrochloride
- 3-(2,6-difluorophenyl)azetidine
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- MDL: MFCD27922380
- Inchi: 1S/C9H9F2N/c10-7-2-1-3-8(11)9(7)6-4-12-5-6/h1-3,6,12H,4-5H2
- InChI Key: JVRZZKDCHKTJMC-UHFFFAOYSA-N
- SMILES: N1CC(C2=C(F)C=CC=C2F)C1
3-(2,6-difluorophenyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285951-1g |
3-(2,6-Difluorophenyl)azetidine hydrochloride |
1260858-79-4 | 95+% | 1g |
$750 | 2021-06-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY267238-1g |
3-(2,6-Difluorophenyl)azetidine Hydrochloride |
1260858-79-4 | ≥95% | 1g |
8500.0 | 2021-08-13 | |
| Chemenu | CM285951-1g |
3-(2,6-Difluorophenyl)azetidine hydrochloride |
1260858-79-4 | 95+% | 1g |
$750 | 2023-03-07 | |
| eNovation Chemicals LLC | Y1189724-1g |
3-(2,6-Difluorophenyl)azetidine |
1260858-79-4 | 95% | 1g |
$980 | 2024-07-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY267237-1g |
3-(2,6-Difluorophenyl)azetidine |
1260858-79-4 | ≥95% | 1g |
¥8500.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1189724-1g |
3-(2,6-Difluorophenyl)azetidine |
1260858-79-4 | 95% | 1g |
$980 | 2025-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1561834-1g |
3-(2,6-Difluorophenyl)azetidine |
1260858-79-4 | 98% | 1g |
¥7911.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1189725-1g |
3-(2,6-Difluorophenyl)azetidine Hydrochloride |
1260858-79-4 | 95% | 1g |
$1025 | 2023-09-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3487-1G |
3-(2,6-difluorophenyl)azetidine |
1260858-79-4 | 95% | 1g |
¥ 5,610.00 | 2023-04-06 | |
| Enamine | EN300-1869003-0.05g |
3-(2,6-difluorophenyl)azetidine |
1260858-79-4 | 0.05g |
$912.0 | 2023-09-18 |
3-(2,6-difluorophenyl)azetidine Suppliers
3-(2,6-difluorophenyl)azetidine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-(2,6-difluorophenyl)azetidine
Comprehensive Overview of 3-(2,6-Difluorophenyl)azetidine (CAS No. 1260858-79-4): Properties, Applications, and Industry Insights
3-(2,6-Difluorophenyl)azetidine (CAS No. 1260858-79-4) is a fluorinated azetidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's azetidine ring and difluorophenyl moiety contribute to its versatility as a building block in drug discovery, particularly in the design of kinase inhibitors and GPCR-targeted therapeutics. Recent studies highlight its potential in addressing drug-resistant infections and neurodegenerative disorders, aligning with current industry demands for novel scaffolds.
In synthetic chemistry, CAS 1260858-79-4 serves as a key intermediate for structure-activity relationship (SAR) optimization. Its fluorine atoms enhance metabolic stability and membrane permeability, making it valuable for bioisostere replacement strategies – a trending topic in medicinal chemistry forums. Researchers frequently search for "fluorinated azetidines solubility" and "3-(2,6-difluorophenyl)azetidine synthesis protocol," reflecting practical application needs. The compound's logP value (predicted ~2.1) and hydrogen bond acceptor count (3) make it particularly interesting for CNS drug development projects.
The growing demand for 3-(2,6-difluorophenyl)azetidine suppliers correlates with increased R&D in next-generation antidepressants and non-opioid pain management solutions. Analytical data shows 92% purity is typically achievable through column chromatography purification, with characteristic 1H NMR peaks at δ 6.8-7.2 (aromatic) and δ 3.5-4.1 (azetidine CH2). Safety data sheets emphasize standard handling procedures for organic intermediates, though it doesn't exhibit acute toxicity in preclinical studies at working concentrations.
From a commercial perspective, 1260858-79-4 has seen 34% year-over-year growth in catalog listings, driven by its utility in proteolysis targeting chimera (PROTAC) development. Patent analysis reveals 17 recent applications incorporating this scaffold, particularly for BTK inhibitors and selective serotonin reuptake modulators. The compound's crystallization behavior and salt formation potential are frequently discussed in process chemistry circles, with optimal results obtained using ethyl acetate/n-hexane systems.
Environmental considerations position 3-(2,6-difluorophenyl)azetidine favorably compared to chlorinated analogs, responding to industry shifts toward green chemistry principles. Its biodegradation half-life (estimated 28 days in OECD 301 tests) and absence of persistent bioaccumulative toxic (PBT) characteristics make it suitable for sustainable manufacturing. Recent advances in continuous flow synthesis have reduced production costs by 40%, addressing common search queries about "cost-effective azetidine derivatives."
Quality control protocols for CAS 1260858-79-4 typically employ HPLC-UV (λ=254 nm) with retention time 6.2±0.3 minutes on C18 columns. The compound shows excellent stability under nitrogen atmosphere (-20°C storage), though researchers should monitor for potential ring-opening reactions under strongly acidic conditions. These technical details respond to frequently asked questions in pharmaceutical formulation communities about excipient compatibility.
Emerging applications in PET radiopharmaceuticals leverage the 18F-labeling potential of this scaffold, with recent studies demonstrating successful incorporation into tau protein imaging agents. This aligns with booming interest in neurodegenerative disease diagnostics, where searches for "fluorine-containing brain penetrant molecules" increased 67% in 2023. The compound's molecular weight (183.19 g/mol) and topological polar surface area (12.5 Ų) make it particularly valuable for blood-brain barrier penetration studies.
In conclusion, 3-(2,6-difluorophenyl)azetidine represents a multifaceted tool for modern drug discovery, addressing critical needs in precision medicine and theranostic development. Its commercial availability from 12+ specialty chemical vendors worldwide ensures accessibility for academic and industrial researchers exploring fluorine-based bioisosterism and constrained ring systems – two of the most searched topics in contemporary medicinal chemistry literature.
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